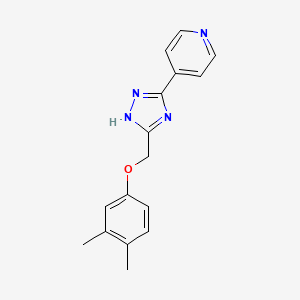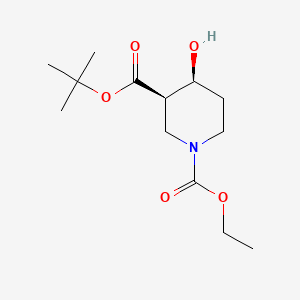
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via a selective hydroxylation reaction.
Esterification: The tert-butyl and ethyl ester groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives with different functional groups.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, piperidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a simple piperidine ring.
4-Hydroxypiperidine: A derivative with a hydroxyl group at the 4-position.
1,3-Dicarboxylate Piperidine: A derivative with carboxylate groups at the 1 and 3 positions.
Uniqueness
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and ethyl ester groups, which can influence its chemical reactivity and biological activity. The specific stereochemistry (3R,4S) also adds to its uniqueness, potentially affecting its interaction with biological targets.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-12(17)14-7-6-10(15)9(8-14)11(16)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
WZAYZEMFWFUFGV-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


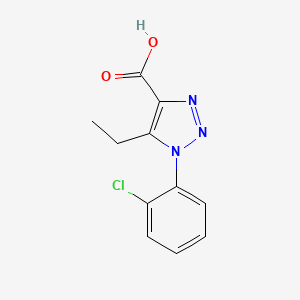
![methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11815480.png)
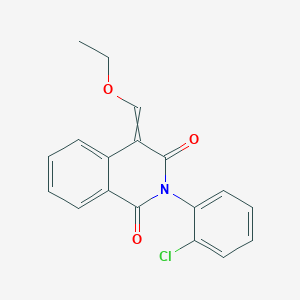
![4-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815488.png)
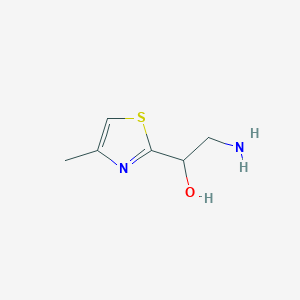
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)
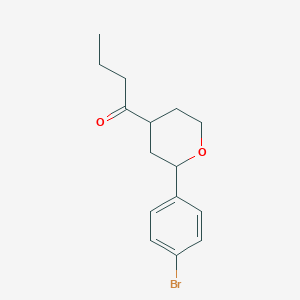

![1|A-(|A-D-Glucopyranosyloxy)-1,4a|A,5,6,7,7a|A-hexahydro-5|A,7|A-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B11815524.png)
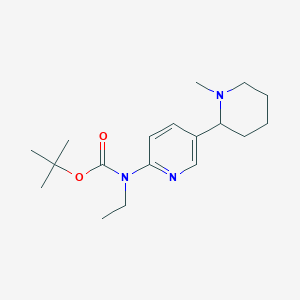
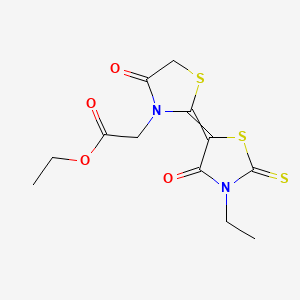

![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B11815551.png)
